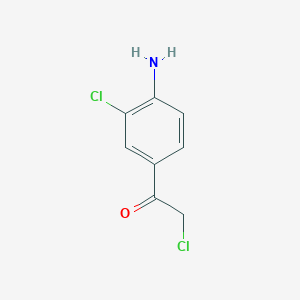
1-(4-Amino-3-chlorophenyl)-2-chloroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Amino-3-chlorophenyl)-2-chloroethanone is an organic compound with the molecular formula C8H7Cl2NO It is a derivative of phenyl ethanone, where the phenyl ring is substituted with an amino group at the 4-position and a chlorine atom at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-3-chlorophenyl)-2-chloroethanone typically involves the chlorination of 4-aminoacetophenone. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. The general reaction scheme can be represented as follows:
Starting Material: 4-Aminoacetophenone
Reagent: Chlorine gas (Cl2)
Solvent: Acetic acid or another suitable solvent
Conditions: The reaction is conducted at a temperature range of 0-5°C to control the rate of chlorination and prevent over-chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of handling hazardous chemicals like chlorine gas.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Amino-3-chlorophenyl)-2-chloroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as hydroxyl groups or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of substituted phenyl ethanone derivatives.
Aplicaciones Científicas De Investigación
1-(4-Amino-3-chlorophenyl)-2-chloroethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Amino-3-chlorophenyl)-2-chloroethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved in these reactions depend on the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-3-chlorophenyl thiocyanate: Similar structure but with a thiocyanate group instead of a chloroethanone group.
4-Amino-3-chlorophenol: Similar structure but with a hydroxyl group instead of a chloroethanone group.
2-Chloro-4-hydroxyaniline: Similar structure but with a hydroxyl group and an amino group at different positions.
Uniqueness
1-(4-Amino-3-chlorophenyl)-2-chloroethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
64210-48-6 |
|---|---|
Fórmula molecular |
C8H7Cl2NO |
Peso molecular |
204.05 g/mol |
Nombre IUPAC |
1-(4-amino-3-chlorophenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H7Cl2NO/c9-4-8(12)5-1-2-7(11)6(10)3-5/h1-3H,4,11H2 |
Clave InChI |
QBUOUCQFPPUXIQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)CCl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4(1H,3H)-Pyrimidinedione,1-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-beta-D-arabinofuranosyl]-5-methyl-](/img/structure/B13109206.png)
![4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5(2H)-one](/img/structure/B13109208.png)
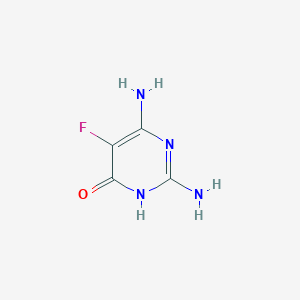
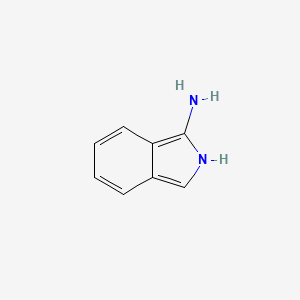


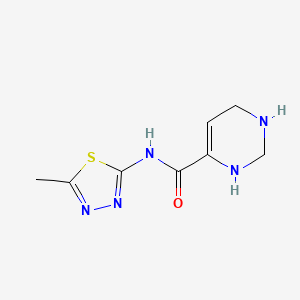
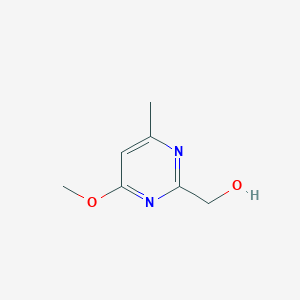

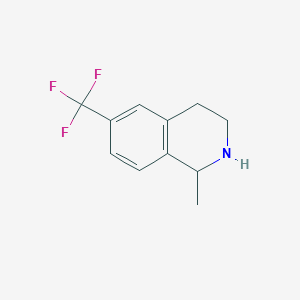
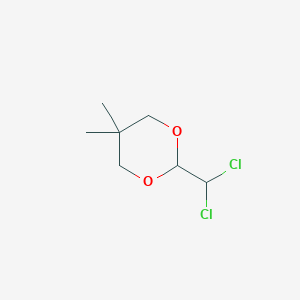

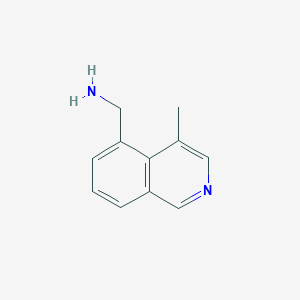
![2-[4-(Trifluoromethyl)phenyl]-5-methylpyridine](/img/structure/B13109297.png)
